![molecular formula C9H10N2O B1429516 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1071811-73-8](/img/structure/B1429516.png)
6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with methoxy-substituted reagents under acidic or basic conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Cancer Therapy
One of the most significant applications of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.
Case Study: FGFR Inhibition
A study conducted by Su et al. (2021) synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, which exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Among these derivatives, one compound demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential for development as an anti-cancer agent. The compound was effective in inhibiting the proliferation of breast cancer cells (4T1) and inducing apoptosis, showcasing its therapeutic promise in oncology .
SGK-1 Kinase Inhibition
Another notable application of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various physiological processes, including renal function and electrolyte balance.
Case Study: Renal and Cardiovascular Diseases
Research indicates that compounds similar to this compound can inhibit SGK-1 activity, providing potential therapeutic avenues for treating renal diseases and cardiovascular conditions. These compounds may help regulate sodium retention and cell proliferation associated with conditions like chronic renal disease and heart failure .
Neutrophil Elastase Inhibition
Recent studies have also explored the use of pyrrolo[2,3-b]pyridine derivatives in targeting human neutrophil elastase (HNE), an enzyme implicated in inflammatory responses and tissue damage. By inhibiting HNE activity, these compounds could offer therapeutic benefits in managing inflammatory diseases .
Summary of Applications
Application Area | Mechanism/Target | Potential Conditions |
---|---|---|
Cancer Therapy | FGFR Inhibition | Breast cancer and other tumors |
Renal Diseases | SGK-1 Kinase Inhibition | Chronic renal disease, cardiovascular disease |
Inflammatory Diseases | Neutrophil Elastase Inhibition | Various inflammatory conditions |
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy and methyl substituents, which can significantly alter its biological activity.
6-methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the 2-methyl group, affecting its interaction with molecular targets.
2-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both methoxy and methyl groups, which can enhance its binding affinity and specificity for certain biological targets. These substituents also influence its chemical reactivity and pharmacokinetic properties, making it a valuable compound for drug development and other applications .
Actividad Biológica
6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a fused pyridine and pyrrole ring, which contributes to its unique biological properties. Research has indicated that it may serve as an inhibitor for various enzymes and receptors, particularly in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C_11H_12N_2O, with a molecular weight of approximately 190.23 g/mol. The structure includes a methoxy group at the 6-position and a methyl group at the 2-position of the pyrrole ring, enhancing its biological activity compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O |
Molecular Weight | 190.23 g/mol |
CAS Number | 1071811-73-8 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and differentiation. This inhibition can lead to reduced tumor growth and metastasis in various cancer models.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. For instance, studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs:
- Compound 4h : Exhibited IC₅₀ values of 7 nM against FGFR1, indicating strong inhibitory activity. In vitro studies showed that it inhibited the proliferation of breast cancer cells and induced apoptosis, showcasing its therapeutic potential .
Enzyme Inhibition
This compound also acts as an inhibitor for various enzymes involved in critical biochemical pathways:
- TNIK Inhibition : A series of compounds based on the pyrrolo[2,3-b]pyridine scaffold demonstrated high inhibition rates on TNIK (TRAF2 and NCK-interacting kinase), with some compounds showing IC₅₀ values lower than 1 nM. This suggests potential applications in modulating immune responses .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Lacks substituents; lower binding affinity | Minimal anticancer activity |
6-Methoxy-1H-Pyrrolo[2,3-b]pyridine | Similar structure; lacks methyl group | Moderate FGFR inhibition |
2-Methyl-1H-Pyrrolo[2,3-b]pyridine | Lacks methoxy group; affects solubility | Reduced enzyme inhibition |
Case Studies
Several case studies have explored the efficacy of derivatives of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 0.5 µM.
- In Vivo Pharmacokinetics : In animal models, pharmacokinetic studies indicated favorable absorption and distribution profiles for certain derivatives, suggesting their potential for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of halogenated precursors (e.g., iodinated intermediates) under anhydrous conditions. For example, chloromethylation using MOMCl and ZnCl₂ in anhydrous environments enables functionalization at the 6-position . Continuous flow synthesis under controlled temperature/pressure can enhance reproducibility and scalability . Substitution reactions (e.g., nucleophilic displacement of chlorine) are critical for introducing methoxy or methyl groups . Key steps include protecting group strategies (e.g., benzoyl for ribose in nucleoside analogs) and purification via column chromatography (e.g., 0–10% MeOH/DCM gradients) .
Q. How is the structural integrity of this compound verified in synthetic workflows?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to assign protons and carbons (e.g., δ 8.1–8.3 ppm for aromatic protons in DMSO-d₆) and HRMS for molecular ion validation (e.g., observed [M+H]⁺ within 0.1 ppm error) . X-ray crystallography may resolve fused-ring conformations, while IR spectroscopy identifies functional groups (e.g., C=O stretches in carbaldehyde derivatives) .
Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives, and how is activity screened?
- Methodological Answer : These compounds often target kinases (e.g., FGFR1–3, VEGFR, PDGFR) due to their structural mimicry of ATP-binding pockets . In vitro screening uses enzymatic assays (e.g., fluorescence-based kinase inhibition) and cellular models (e.g., inhibition of 4T1 breast cancer cell proliferation via MTT assays) . Selectivity profiling against kinase panels (e.g., 50+ kinases) identifies off-target effects .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. chloro groups) impact kinase inhibition potency and selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- 6-Methoxy : Enhances solubility and hydrogen bonding with kinase hinge regions (e.g., FGFR1 IC₅₀ < 10 nM) .
- 6-Chloromethyl : Increases electrophilicity for covalent binding but may reduce selectivity .
- 2-Methyl : Steric effects modulate binding pocket access; methyl groups improve metabolic stability .
Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate binding modes .
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or compound purity (e.g., residual solvents affecting IC₅₀). Strategies include:
- Replicating assays under standardized conditions (e.g., 1 mM ATP, pH 7.4) .
- Validating purity via HPLC (≥95% by area) and LC-MS .
- Cross-referencing structural analogs (e.g., 4,6-dichloro derivatives show divergent antimicrobial vs. anticancer activities due to Cl positioning) .
Q. What experimental designs optimize the pharmacokinetic profile of 6-methoxy-2-methyl derivatives?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation .
- Solubility : Use shake-flask methods with PBS (pH 6.5–7.4) and co-solvents (e.g., DMSO ≤ 0.1%) .
- Bioavailability : Employ murine models for oral vs. IV pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) .
Q. How can C-H arylation strategies diversify the pyrrolo[2,3-b]pyridine scaffold for SAR exploration?
- Methodological Answer : Transition-metal catalysis (e.g., Pd-mediated C-H activation) enables direct functionalization. For example:
- Pyridine ring arylation : Use Pd(PPh₃)₄ with arylboronic acids in dioxane/H₂O at 105°C .
- Pyrrole ring diversification : Nitrile-directed C-H activation with 3,4-dimethoxyphenyl groups enhances kinase affinity .
Q. Methodological Tables
Table 1. Key Synthetic Routes for 6-Methoxy-2-methyl Derivatives
Table 2. Kinase Inhibition Profiles of Selected Analogs
Compound | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity Ratio (FGFR1/VEGFR2) | Ref |
---|---|---|---|---|
6-Methoxy-2-methyl | 8.2 | 450 | 55 | |
6-Chloro-2-methyl | 15.6 | 120 | 7.7 |
Propiedades
IUPAC Name |
6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-8(12-2)11-9(7)10-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGDJBOMXXNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857196 | |
Record name | 6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071811-73-8 | |
Record name | 6-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.